CCR3 Antagonism: Maceneolignan A Matches Potency of Synthetic Antagonist SB328437
Maceneolignan A (compound 1) inhibited CCL11-induced chemotaxis in CCR3-expressing L1.2 cells with an EC50 of 1.6 μM. This activity was directly compared to the synthetic CCR3 selective antagonist SB328437 (EC50 0.78 μM) and other maceneolignans (Maceneolignan D: EC50 1.5 μM; Maceneolignan H: EC50 1.4 μM) [1].
| Evidence Dimension | CCR3-mediated chemotaxis inhibition (EC50) |
|---|---|
| Target Compound Data | 1.6 μM |
| Comparator Or Baseline | SB328437 (synthetic CCR3 antagonist): 0.78 μM; Maceneolignan D: 1.5 μM; Maceneolignan H: 1.4 μM |
| Quantified Difference | 2.05-fold higher EC50 than SB328437; comparable to Maceneolignans D and H |
| Conditions | CCL11-induced chemotaxis in CCR3-expressing L1.2 cells |
Why This Matters
Demonstrates that Maceneolignan A achieves near-equivalent potency to a benchmark synthetic antagonist, validating its use as a tool compound for CCR3-mediated allergic inflammation studies.
- [1] Morikawa, T., Hachiman, I., Matsuo, K., Nishida, E., Ninomiya, K., Hayakawa, T., Yoshie, O., Muraoka, O., & Nakayama, T. (2016). Neolignans from the arils of Myristica fragrans as potent antagonists of CC chemokine receptor 3. Journal of Natural Products, 79(8), 2005–2013. View Source
